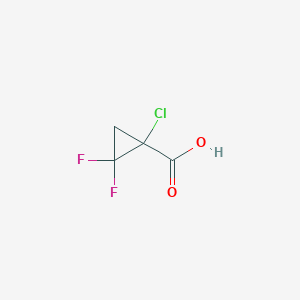
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2418671-87-9. It has a molecular weight of 156.52 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-2,2-difluorocyclopropane-1-carboxylic acid. The InChI code for this compound is 1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) .Aplicaciones Científicas De Investigación
Ethylene Biosynthesis and Plant Growth
1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound to 1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid, plays a crucial role as a direct precursor of ethylene in plants. Ethylene is a plant hormone that regulates a wide array of vegetative and developmental processes. Research has shown that ACC is converted into ethylene, impacting plant growth, development, and response to environmental stress. The process involves ACC synthases (ACSs) and ACC oxidases (ACOs), highlighting the enzyme's role in ethylene biosynthesis. Exogenous application of ACC has been used as a proxy for ethylene, demonstrating the compound's significance in plant physiology research (Polko & Kieber, 2019).
Conjugation and Metabolism in Plants
The metabolism of ACC involves its conjugation to various derivatives, including 1-(malonylamino)cyclopropane-1-carboxylic acid, a significant non-volatile metabolite identified in plants. This conjugation process is essential for regulating the levels of ACC and, consequently, ethylene production within plant tissues. Understanding these metabolic pathways is crucial for manipulating plant growth and development, providing insights into agricultural practices aimed at enhancing crop yield and stress resistance (Hoffman, Yang, & McKeon, 1982).
Ethylene-Independent Signaling Role
Recent studies suggest that ACC also has a signaling role independent of ethylene biosynthesis. This role includes influencing plant development and response to environmental cues. The transport and regulation of ACC within plant tissues, as well as its involvement in cell wall signaling and pathogen virulence, underline the complexity of plant hormone signaling networks. Identifying ACC transporters and understanding their function could lead to novel strategies for crop improvement and disease resistance management (Vanderstraeten & Van Der Straeten, 2017).
Enzymatic Activity and Inhibition
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a derivative of ACC, has been studied for its reactivity and potential as an inhibitor of ACC deaminase, an enzyme involved in ethylene biosynthesis. Understanding the mechanism of inhibition and the stability of such compounds under physiological conditions can provide insights into regulating ethylene production, with implications for agricultural biotechnology and the study of plant-microbe interactions (Liu et al., 2015).
Mecanismo De Acción
Mode of Action
It’s known that the compound can undergo lipase-catalyzed asymmetric acetylation , which suggests it may interact with enzymes such as lipases in its mode of action.
Biochemical Pathways
The compound’s involvement in lipase-catalyzed reactions suggests it may influence lipid metabolism or other pathways involving lipase enzymes.
Result of Action
Its known involvement in lipase-catalyzed reactions suggests it may have effects on lipid metabolism or other cellular processes involving lipases.
Propiedades
IUPAC Name |
1-chloro-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXOCSNCMUTQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)
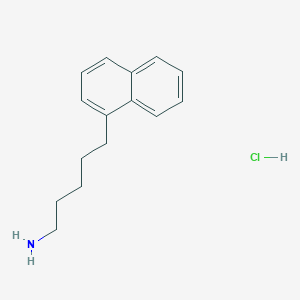
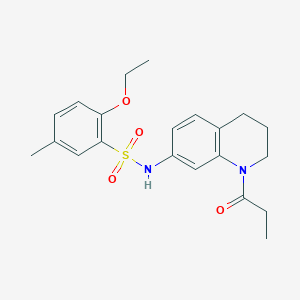
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)

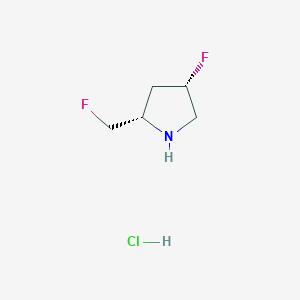
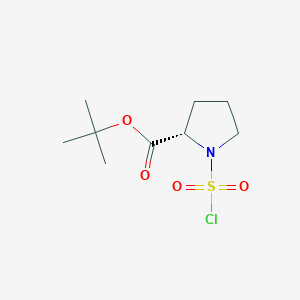


![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)


![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)